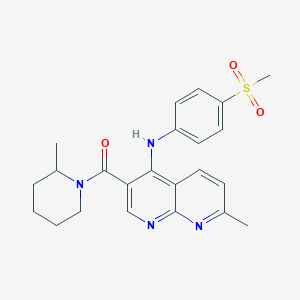
(7-Methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-Methyl-4-((4-(methylsulfonyl)phenyl)amino)-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Activity
Naphthyridine derivatives have been synthesized and evaluated for their anticancer properties. For instance, 1,4‐Naphthoquinones, which share structural similarities with the query compound, have been explored for their cytotoxic activities against human cancer cell lines, indicating the potential of naphthyridine scaffolds in developing new anticancer agents (Ravichandiran et al., 2019).
Biological Activities of Aryl Methanones
A series of N-phenylpyrazolyl aryl methanones derivatives, incorporating arylthio/sulfinyl/sulfonyl groups, have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities. This highlights the utility of incorporating specific functional groups into methanone frameworks for biological applications (Wang et al., 2015).
Sulfonated Polyimide Membranes
Research into sulfonated polyimide (SPI) membranes, which include sulfonated diamine monomers, has demonstrated their efficacy in direct methanol fuel cell applications. The study showcases the importance of specific sulfonated compounds in enhancing proton conductivity and thermal stability, potentially relevant to the sulfonyl component of the queried compound (Zhai et al., 2007).
Induction of Apoptosis
Compounds structurally related to the query, specifically naphthyridine derivatives, have been found to induce apoptosis and necroptosis in cancer cells, suggesting a pathway for cancer treatment. Such studies indicate the compound's potential for therapeutic application in oncology, depending on its ability to modulate cell death pathways (Kong et al., 2018).
properties
IUPAC Name |
[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-15-7-12-19-21(26-17-8-10-18(11-9-17)31(3,29)30)20(14-24-22(19)25-15)23(28)27-13-5-4-6-16(27)2/h7-12,14,16H,4-6,13H2,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYRRBGZZCBXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)
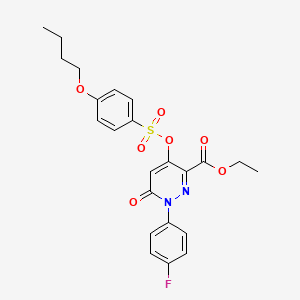
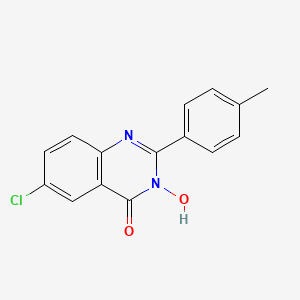
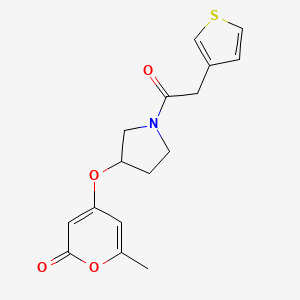
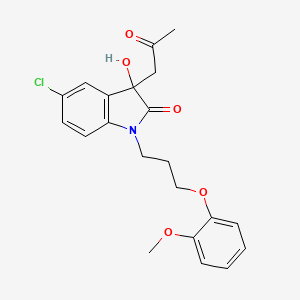
![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
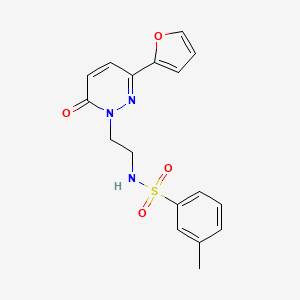
![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)

![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)
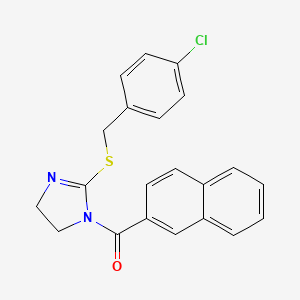
![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)